Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
Overview
Description
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is an organic compound with the molecular formula C10H11ClO2S It is characterized by the presence of a methyl ester group, a chlorophenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate typically involves the reaction of 4-chlorobenzyl mercaptan with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.
Reduction: Lithium aluminum hydride; solventdiethyl ether; temperature0°C to room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; solventdimethyl sulfoxide; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-bromophenyl)methylsulfanyl]acetate
- Methyl 2-[(4-fluorophenyl)methylsulfanyl]acetate
- Methyl 2-[(4-methylphenyl)methylsulfanyl]acetate
Uniqueness
Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorophenyl group may confer specific interactions with biological targets, leading to unique pharmacological properties.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGVMJZDNRJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34722-42-4 | |
Record name | METHYL 2-(4-CHLOROBENZYLTHIO)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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